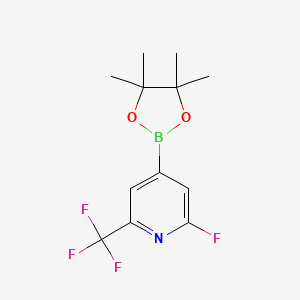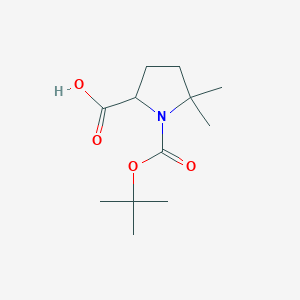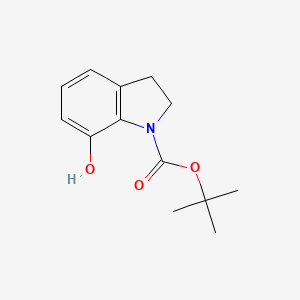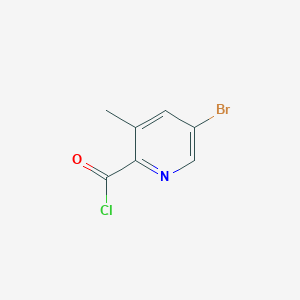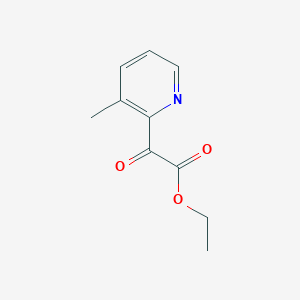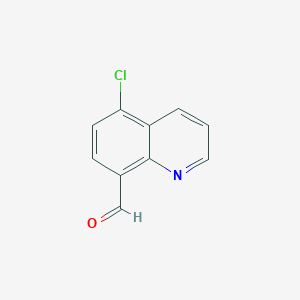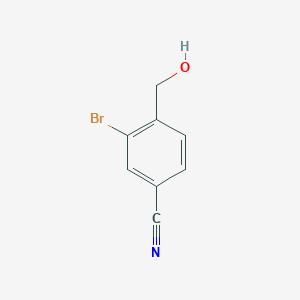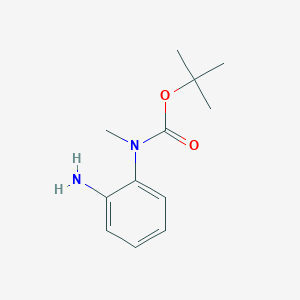
Ester tert-butylique de l'acide (2-amino-phényl)-méthyl-carbamique
Vue d'ensemble
Description
“(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” is a chemical compound that is extensively employed as a masked carboxyl group surrogate in peptide chemical synthesis . It is also known by other names such as “TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE”, “BOC-ETHANOLAMINE”, “BOC-GLYCINOL”, “N-BOC-ETHANOLAMINE”, “BOC-GLY-OL”, “2- (N-tert-butoxycarbonylamino)ethanol”, “N-BOC-AMINOETHANOL”, “2-Boc-ethanolamine”, “N- (TERT-BUTOXYCARBONYL)ETHANOLAMINE”, and "(2-HYDROXY-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” involves the reaction of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” can be analyzed using NMR spectroscopy. The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester” are complex and can involve a variety of other compounds. For example, it can be used to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy .Applications De Recherche Scientifique
Synthèse peptidique
Le groupe ester tert-butylique est couramment utilisé dans la synthèse peptidique comme groupe protecteur pour les acides carboxyliques. Il est particulièrement utile car il peut être éliminé dans des conditions faiblement acides sans affecter d'autres groupes fonctionnels sensibles de la molécule . Cela fait de l'ester tert-butylique de l'acide (2-amino-phényl)-méthyl-carbamique un excellent candidat pour la synthèse de peptides complexes, où une déprotection sélective est requise.
Conception et développement de médicaments
En chimie médicinale, la partie ester tert-butylique est souvent incorporée dans les candidats médicaments pour améliorer leurs propriétés pharmacocinétiques. Elle peut améliorer la lipophilie d'un composé, augmentant potentiellement sa capacité à traverser les membranes cellulaires et à atteindre son site cible dans l'organisme .
Sondage des structures macromoléculaires
Le groupe tert-butyle a été évalué comme une sonde pour les études RMN de complexes macromoléculaires . En raison de sa nature non polaire et de la facilité avec laquelle il peut être introduit dans les molécules, il sert d'outil utile pour étudier la structure et la dynamique des grandes biomolécules, telles que les protéines et les acides nucléiques.
Étiquetage biomoléculaire
Le marquage des protéines avec des groupes tert-butyles offre une approche puissante pour étudier les grands assemblages biomoléculaires. Cette stratégie est particulièrement bénéfique pour les complexes de stabilité et/ou de solubilité limitées, car elle permet d'observer des résonances RMN nettes même à faibles concentrations .
Chimie organique synthétique
En chimie organique synthétique, les esters tert-butyliques servent d'intermédiaires dans diverses transformations chimiques. Ils peuvent agir comme des groupes carboxyles masqués qui sont stables à une gamme de conditions réactionnelles mais peuvent être facilement reconvertis en acides carboxyliques en cas de besoin .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLGWHNBBXMGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697616 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-83-7 | |
| Record name | tert-Butyl (2-aminophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885270-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


